Dimethylsildenafil

説明

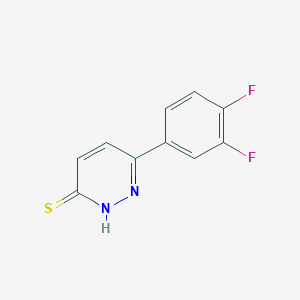

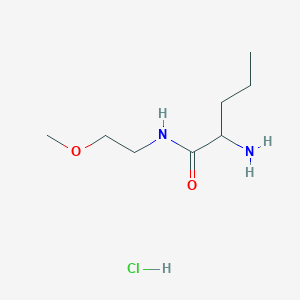

Dimethylsildenafil is a derivative of the phosphodiesterase 5 (PDE5) inhibitor sildenafil . It is a research tool that belongs to the class of ligands, which are used to study protein interactions .

Molecular Structure Analysis

The molecular formula of Dimethylsildenafil is C23H32N6O4S . The InChi code is InChI=1S/C23H32N6O4S/c1-6-8-18-20-21 (28 (5)27-18)23 (30)26-22 (25-20)17-11-16 (9-10-19 (17)33-7-2)34 (31,32)29-12-14 (3)24-15 (4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3, (H,25,26,30) .

Physical And Chemical Properties Analysis

Dimethylsildenafil is a solid with a molecular weight of 488.6 . It is soluble in methanol . The compound has a predicted boiling point of 685.5±65.0 °C and a predicted density of 1.40±0.1 g/cm3 .

科学的研究の応用

Erectile Dysfunction Treatment

Dimethylsildenafil is a potent selective inhibitor of phosphodiesterase type 5 (PDE5), primarily used for the treatment of erectile dysfunction (ED). It enhances nitric oxide (NO)-mediated vasodilation in the corpus cavernosum, leading to improved erectile function .

Pulmonary Arterial Hypertension

This compound has been applied in the treatment of pulmonary arterial hypertension (PAH). By inhibiting PDE5 in the lung tissue, it reduces pulmonary blood pressure and relieves symptoms of PAH, improving exercise capacity and quality of life .

Cardiovascular Research

In cardiovascular research, Dimethylsildenafil is explored for its vasodilatory effects on the cardiac vasculature. It’s being studied for potential benefits in conditions like hypertension and angina, where improved blood flow is desired .

Oncology

Recent studies suggest that PDE5 inhibitors may have applications in cancer treatment. By modulating cGMP levels, Dimethylsildenafil could potentially inhibit cancer cell proliferation and angiogenesis .

Neurodegenerative Diseases

The role of PDE5 inhibitors in neurodegenerative diseases like Alzheimer’s is an emerging field of study. Dimethylsildenafil may offer neuroprotective effects by enhancing cGMP signaling pathways in the brain .

Depression and Psychiatric Disorders

There is growing interest in the use of PDE5 inhibitors for treating depression and other psychiatric disorders. Dimethylsildenafil could improve symptoms by influencing neurotransmitter systems and neuronal plasticity .

Gastrointestinal Disorders

Dimethylsildenafil has been investigated for its therapeutic potential in gastrointestinal disorders such as gastric ulcers and colitis. Its ability to promote smooth muscle relaxation and vasodilation may aid in healing and symptom relief .

Wound Healing

The compound’s vasodilatory properties also make it a candidate for promoting wound healing. By improving blood flow to the affected area, Dimethylsildenafil could accelerate the healing process and reduce recovery time .

作用機序

Target of Action

The primary target of Dimethylsildenafil is the enzyme phosphodiesterase type 5 (PDE-5) found in the corpus cavernosum . This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in the physiological mechanism of penile erection .

Mode of Action

Dimethylsildenafil acts by inhibiting the PDE-5 enzyme . This inhibition prevents the breakdown of cGMP, leading to an increase in its levels in the corpus cavernosum . The elevated levels of cGMP result in smooth muscle relaxation and increased blood flow to the corpus cavernosum .

Biochemical Pathways

The action of Dimethylsildenafil primarily affects the nitric oxide-cGMP pathway. During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum. NO then activates the enzyme guanylate cyclase, which results in increased levels of cGMP . By inhibiting PDE-5, Dimethylsildenafil prevents the degradation of cGMP, thereby enhancing and prolonging the smooth muscle relaxation and blood inflow effects initiated by the NO-cGMP pathway .

Pharmacokinetics

Based on the pharmacokinetics of sildenafil, a compound with a similar mechanism of action, it can be inferred that dimethylsildenafil may have similar adme (absorption, distribution, metabolism, and excretion) properties . Sildenafil is rapidly absorbed, has a bioavailability of 41%, and is metabolized primarily by the liver via the CYP3A4 enzyme . It is excreted in the feces (~80%) and urine (~13%) .

Result of Action

The molecular and cellular effects of Dimethylsildenafil’s action primarily involve the relaxation of smooth muscle cells in the corpus cavernosum and increased blood flow to this region . This results in an erection in response to sexual stimulation .

Action Environment

The action, efficacy, and stability of Dimethylsildenafil can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug and consequently its bioavailability . Furthermore, factors such as the user’s age, liver function, renal function, and concomitant use of other medications (particularly those that inhibit or induce CYP3A4) can influence the pharmacokinetics and pharmacodynamics of Dimethylsildenafil .

特性

IUPAC Name |

5-[5-(3,5-dimethylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S/c1-6-8-18-20-21(28(5)27-18)23(30)26-22(25-20)17-11-16(9-10-19(17)33-7-2)34(31,32)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSWSZIPXJAYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the analytical challenges in identifying dimethylsildenafil in complex mixtures like dietary supplements?

A: Dimethylsildenafil often appears alongside other closely related phosphodiesterase-type 5 inhibitors (PDE-5), including several isomers, making its identification challenging. [, ] Traditional methods like LC-photodiode array detector analysis struggle to differentiate these compounds. [] This necessitates the development of more sophisticated methods like high-performance liquid chromatography-mass spectrometry (HPLC-MS), ultra-performance liquid chromatography-mass spectrometry (UPLC/MS), ion trap LC/MS/MS (LC/IT-MS/MS), and GC/MS, each offering unique advantages for precise identification and differentiation. [, , ]

Q2: Why is the presence of dimethylsildenafil in dietary supplements a concern?

A: Dimethylsildenafil is an analogue of sildenafil, a medication prescribed for erectile dysfunction and a potent and highly selective inhibitor of phosphodiesterase 5. [] Its inclusion in dietary supplements is illegal and raises serious safety concerns as its effects on human health are largely untested. [, , ] Consumers may unknowingly ingest this substance, leading to potential health risks and drug interactions, especially if they are already taking prescribed medications for similar conditions.

Q3: What innovative methods have been developed to detect dimethylsildenafil and its analogues in dietary supplements?

A: Researchers have developed several advanced methods for accurate and rapid detection. High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-Tandem MS) stands out as a particularly effective technique. [, ] This method demonstrates high sensitivity, reproducibility, and specificity, offering significantly faster analysis compared to traditional HPLC/UV methods. [, ] Another approach utilizes High-Performance Thin-Layer Chromatography (HPTLC) combined with scanning densitometry and mass spectrometry for effective screening and identification of dimethylsildenafil and other PDE-5 inhibitors in various products. []

Q4: Can you explain the significance of using Orbitrap-mass spectrometry in the analysis of dimethylsildenafil?

A: Orbitrap-mass spectrometry plays a crucial role in differentiating dimethylsildenafil from its isomers, which is particularly challenging due to their similar structures and properties. [] This high-resolution technique allows for the identification of unique fingerprint fragment ions for each compound, even those with very close chromatographic separation. [] This level of accuracy is essential for ensuring the correct identification of dimethylsildenafil and other related compounds in complex mixtures.

Q5: How do researchers identify unknown PDE-5 analogues like dimethylsildenafil found in illicit products?

A: When encountering potentially new PDE-5 analogues, researchers employ a combination of techniques for structure elucidation. [] This often involves isolation using methods like silica gel column chromatography, followed by comprehensive spectroscopic analysis. [] Techniques like 13C-NMR spectrometry, 1H-NMR spectrometry, high-resolution MS, and X-ray structure determination are crucial for determining the compound's structure and confirming its identity. [, ]

Q6: What are the broader implications of finding dimethylsildenafil and similar compounds in dietary supplements?

A: The presence of dimethylsildenafil and other undeclared pharmaceutical ingredients in dietary supplements underscores the critical need for stricter regulation and quality control measures in the industry. [, , ] This issue highlights the potential dangers of unregulated products and emphasizes the importance of consumer education and awareness regarding the risks associated with such products. The development and implementation of rapid and reliable analytical methods are crucial for protecting public health and ensuring the safety and integrity of dietary supplements.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532068.png)

![2-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1532071.png)

![N-[(1-fluorocyclopentyl)methyl]cyclohexanamine](/img/structure/B1532080.png)